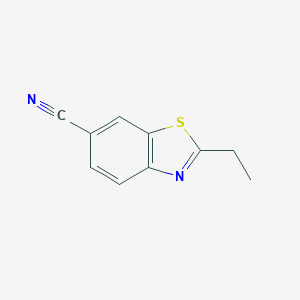

2-Ethyl-1,3-benzothiazole-6-carbonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-1,3-benzothiazole-6-carbonitrile is a heterocyclic compound featuring a benzothiazole core substituted with an ethyl group at position 2 and a carbonitrile group at position 6. Benzothiazoles are aromatic systems containing sulfur and nitrogen, known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The carbonitrile group (-CN) introduces electron-withdrawing properties, enhancing stability and reactivity, while the ethyl substituent may influence lipophilicity and steric interactions.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on the Benzothiazole Core

- 2-{(E)-2-[4-(Dimethylamino)phenyl]vinyl}-1,3-benzothiazole-6-carbonitrile This analog replaces the ethyl group with a vinyl-dimethylaminophenyl substituent. Applications in optoelectronics or fluorescent probes are plausible due to the extended conjugation from the vinyl group .

Ethyl 2-butyl-1,3-benzoxazole-6-carboxylate

Here, the benzothiazole core is replaced with benzoxazole (sulfur replaced by oxygen), and the carbonitrile is substituted with a carboxylate ester (-COOEt). The oxygen atom in benzoxazole reduces electron density compared to sulfur, affecting reactivity and binding affinity in biological systems. This compound is highlighted for its versatility in pharmaceutical and agrochemical synthesis .

Functional Group and Heterocycle Modifications

- Ethyl 2-[(tricyclo[3.3.1.1³,⁷]decane-1-carbonyl)amino]-1,3-benzothiazole-6-carboxylate The bulky tricyclo decane group attached via an amide linkage significantly increases steric hindrance, likely reducing solubility but enhancing selectivity in enzyme inhibition. The carboxylate ester at position 6 contrasts with the carbonitrile group in the target compound, offering different reactivity pathways .

6-Ethenylimidazo[1,2-b]pyridazine-3-carbonitrile

This compound replaces the benzothiazole core with an imidazopyridazine system. The carbonitrile group at position 3 and ethenyl substituent at position 6 suggest applications in kinase inhibition or as a building block for fused heterocycles .

Data Table: Structural and Functional Comparison

*Molecular weights are approximate and calculated based on structural formulas.

Research Findings and Implications

- Electronic Effects : The carbonitrile group in this compound enhances electrophilicity, making it reactive toward nucleophilic substitution, whereas carboxylate esters (e.g., in ) favor hydrolysis or transesterification .

- Biological Activity : Benzothiazoles with electron-withdrawing groups (e.g., -CN) exhibit antimicrobial and antitumor properties, while benzoxazoles are often explored for anti-inflammatory applications due to improved solubility .

- Steric Considerations : Bulky substituents, as seen in , reduce metabolic degradation but may limit bioavailability. The ethyl group in the target compound balances lipophilicity and steric demand .

Properties

CAS No. |

17142-84-6 |

|---|---|

Molecular Formula |

C10H8N2S |

Molecular Weight |

188.25 g/mol |

IUPAC Name |

2-ethyl-1,3-benzothiazole-6-carbonitrile |

InChI |

InChI=1S/C10H8N2S/c1-2-10-12-8-4-3-7(6-11)5-9(8)13-10/h3-5H,2H2,1H3 |

InChI Key |

RTRRDOOYJQCUQJ-UHFFFAOYSA-N |

SMILES |

CCC1=NC2=C(S1)C=C(C=C2)C#N |

Canonical SMILES |

CCC1=NC2=C(S1)C=C(C=C2)C#N |

Synonyms |

6-Benzothiazolecarbonitrile,2-ethyl-(8CI,9CI) |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.